molecular formula C18H19N5OS B12155099 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B12155099
M. Wt: 353.4 g/mol
InChI Key: FPICDABZUMIDAG-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the 1,2,4-triazole family. Its chemical structure consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) with an appended phenyl group and a sulfanyl (thiol) moiety. The systematic name for this compound is 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide . Let’s break down its features:

    Triazole Ring: The triazole ring confers interesting properties, making it relevant in various applications.

    Phenyl Group: The phenyl group contributes to its aromatic character and influences its reactivity.

    Sulfanyl Group: The sulfanyl group (SH) can participate in redox reactions and form coordination complexes.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) with N-(2,6-dimethylphenyl)acetamide. The reaction typically occurs under mild conditions, and the product can be isolated through crystallization or chromatography.

Industrial Production: While industrial-scale production methods may vary, the synthesis often follows similar principles. Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The sulfanyl group can undergo oxidation to form disulfides.

    Substitution: The triazole nitrogen atoms are nucleophilic and can participate in substitution reactions.

    Reduction: Reduction of the triazole ring may lead to the corresponding tetrazole.

Common Reagents and Conditions:

    Oxidation: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.

    Substitution: Alkyl halides or acyl chlorides are often used.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Major Products: The primary product of the reaction between the precursor and N-(2,6-dimethylphenyl)acetamide is the target compound itself.

Scientific Research Applications

Chemistry:

    Catalysis: The triazole ring can coordinate with transition metals, making this compound useful in catalytic processes.

    Ligand Design: Researchers explore its potential as a ligand in coordination chemistry.

Biology and Medicine: Industry:

    Pharmaceuticals: The compound’s unique structure may inspire drug design.

    Materials Science: Its aromatic character makes it relevant for materials applications.

Mechanism of Action

The exact mechanism remains an active area of research. its potential targets could involve cellular pathways related to oxidative stress, inflammation, or enzyme inhibition.

Comparison with Similar Compounds

While this compound stands out due to its specific substituents, it shares similarities with other triazole-based molecules. Notable analogs include 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (the precursor) and other triazole derivatives .

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H19N5OS/c1-12-7-6-8-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

FPICDABZUMIDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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